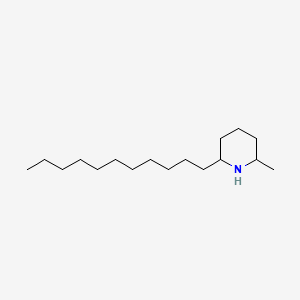

Piperidine, 2-methyl-6-undecyl-

Description

Structure

3D Structure

Properties

CAS No. |

92619-72-2 |

|---|---|

Molecular Formula |

C17H35N |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

2-methyl-6-undecylpiperidine |

InChI |

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |

InChI Key |

AYJGABFBAYKWDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Methyl 6 Undecylpiperidine

Proposed Biosynthetic Routes

The journey to 2-methyl-6-undecylpiperidine is thought to begin from simple precursors, which are assembled and cyclized to form the core piperidine (B6355638) ring. Two primary classes of intermediates have been implicated in this process: piperideine enantiomers and pyridine (B92270) alkaloids.

A central hypothesis in the biosynthesis of 2-methyl-6-undecylpiperidine is the involvement of piperideine intermediates. Specifically, 2-methyl-6-undecyl-Δ¹,²-piperideine and 2-methyl-6-undecyl-Δ¹,⁶-piperideine are considered crucial precursors. mdpi.comresearchgate.netnih.gov These cyclic imines are thought to be formed and then stereoselectively reduced to yield the final piperidine alkaloids. researchgate.net The presence of both Δ¹,²- and Δ¹,⁶-piperideine alkaloids has been detected in the venom of various Solenopsis species, lending strong support to their role as biosynthetic intermediates. nih.govcapes.gov.brusda.gov

The reduction of these piperideine precursors is a critical step that determines the final stereochemistry of the resulting 2-methyl-6-undecylpiperidine, which can exist as either cis or trans isomers. The ratio of these isomers can vary significantly between different Solenopsis species. mdpi.com For instance, the reduction of a mixture of 2-methyl-6-n-undecyl-Δ¹,²-piperideine and 2-methyl-6-n-undecyl-Δ¹,⁶-piperideine has been shown to produce both cis- and trans-2-methyl-6-n-undecyl-piperidine. nih.gov

| Piperideine Intermediate | Proposed Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| 2-Methyl-6-undecyl-Δ¹,²-piperideine | Precursor to both cis and trans isomers of 2-methyl-6-undecylpiperidine | Detection in fire ant venom; Reduction yields corresponding piperidines. mdpi.comnih.govcapes.gov.br |

| 2-Methyl-6-undecyl-Δ¹,⁶-piperideine | Precursor to both cis and trans isomers of 2-methyl-6-undecylpiperidine | Detection in fire ant venom; Reduction yields corresponding piperidines. mdpi.comnih.govcapes.gov.br |

In addition to piperideine intermediates, minor amounts of pyridine alkaloids have been identified in the venom of some Solenopsis species, including Solenopsis invicta and Solenopsis geminata. usda.govnih.govmdpi.comnih.gov This has led to the proposal that these aromatic compounds could serve as precursors to the saturated piperidine alkaloids. The proposed pathway would involve the reduction of the pyridine ring to a piperidine ring. While this route is considered less prevalent than the piperideine pathway, the presence of compounds such as 2-methyl-6-undecyl-pyridine in fire ant venom suggests it is a plausible, albeit minor, biosynthetic strategy. nih.govmdpi.com

| Pyridine Alkaloid | Species Detected In | Proposed Role |

|---|---|---|

| 2-Methyl-6-undecyl-pyridine | Solenopsis geminata, Solenopsis invicta | Potential precursor to 2-methyl-6-undecylpiperidine via reduction. nih.govmdpi.com |

| 6-Undecyl-pyridine | Solenopsis geminata | Related pyridine alkaloid found in venom. nih.gov |

| 2-Methyl-6-(1)-undecenyl-pyridine | Solenopsis geminata | Related pyridine alkaloid found in venom. nih.gov |

Enzymatic Mechanisms in Alkaloid Synthesis

The conversion of proposed precursors into the final 2-methyl-6-undecylpiperidine product is orchestrated by a suite of specialized enzymes. These biocatalysts are responsible for the high degree of stereoselectivity observed in the alkaloid profiles of different fire ant species.

The stereochemical outcome of the biosynthesis, namely the formation of cis or trans isomers of 2-methyl-6-undecylpiperidine, is determined by the enantioselective reduction of the Δ¹,²- and Δ¹,⁶-piperideine intermediates. mdpi.comresearchgate.net This reduction is catalyzed by enzymes, likely imine reductases (IREDs), which exhibit a high degree of stereocontrol. researchgate.net The proposed biosynthetic pathway suggests the involvement of both transaminases (TAs) and IREDs in defining the chiral centers of the final alkaloid. manchester.ac.uknih.gov

It is hypothesized that Solenopsis fire ants possess enzymes with varying enantioselectivity to produce the different stereoisomers. mdpi.comresearchgate.net For example, the (2R,6S) absolute configuration is common for cis alkaloids, while the (2R,6R) configuration is typical for trans alkaloids. researchgate.net The ability to produce specific enantiomers provides a significant biological advantage to the ants. researchgate.net

Significant differences in the alkaloid composition of venom exist between various Solenopsis species, pointing to variations in their underlying enzymatic machinery. For instance, the venom of the red imported fire ant, Solenopsis invicta, is rich in alkaloids with longer alkyl side chains, whereas the native fire ant, Solenopsis geminata, primarily produces 2-methyl-6-undecylpiperidine. researchgate.netnih.gov

This difference in the final products suggests that the enzymes involved in the biosynthetic pathway, particularly those responsible for the final reduction step, have evolved to have different substrate specificities and enantioselectivities in different species. mdpi.comresearchgate.net More "basal" Solenopsis species tend to produce simpler piperidines, while more "derived" lineages synthesize more complex analogs, likely as a response to evolutionary pressures. mdpi.comnih.gov The variation in the ratios of cis and trans isomers among species further underscores the diversity in their enzymatic activities. mdpi.com

Stereochemical Characterization of 2 Methyl 6 Undecylpiperidine

Isomeric Forms: cis and trans Stereoisomers

The relative orientation of the methyl and undecyl groups on the piperidine (B6355638) ring defines the two primary diastereomeric forms: cis and trans. Both cis and trans isomers are found in fire ant venom, though their ratios can vary between species and even between different castes within a species. frontiersin.orgresearchgate.net Generally, the trans isomers are more abundant in worker ants. researchgate.net

Solenopsin (B1210030) A is the common name for the trans isomer of 2-methyl-6-undecylpiperidine. mdpi.com It was the first piperidine alkaloid to be identified from fire ant venom, originally isolated from Solenopsis saevissima. mdpi.com As a major component of the venom, it is considered a primary toxin. wikipedia.orgfrontiersin.org Solenopsin A is a lipophilic, oily compound that is insoluble in water. wikipedia.org Due to the difficulty in purifying it from natural sources, various methods for its total synthesis have been developed. wikipedia.org

The cis isomer is known as Isosolenopsin A. frontiersin.orgusda.gov This naturally occurring alkaloid is also found in the venom of Solenopsis species and has been the subject of chemical synthesis for further study. usda.govnih.gov Like Solenopsin A, Isosolenopsin A plays a role in the biological activity of the venom. wikipedia.orgfrontiersin.org

Table 1: Isomeric Forms of 2-Methyl-6-undecylpiperidine

| Common Name | Systematic Name | Isomeric Form |

| Solenopsin A | trans-2-Methyl-6-n-undecylpiperidine | trans |

| Isosolenopsin A | cis-2-Methyl-6-undecylpiperidine | cis |

Absolute Configuration Analysis

The two chiral centers at positions C2 and C6 of the piperidine ring mean that 2-methyl-6-undecylpiperidine can exist as four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). researchgate.net The determination of the absolute configuration of these stereoisomers is crucial for understanding their biosynthesis and biological function.

In the majority of studied Solenopsis species, there is a consistent stereospecificity in the production of these alkaloids. researchgate.netresearchgate.net The trans isomer, Solenopsin A, predominantly has the (2R,6R) absolute configuration. researchgate.netmdpi.comnih.gov The cis isomer, Isosolenopsin A, is consistently found with the (2R,6S) absolute configuration. researchgate.netresearchgate.netmdpi.com

While most fire ant species produce only the (2R,6R) and (2R,6S) enantiomers, a notable exception is the Brazilian fire ant, Solenopsis saevissima. researchgate.net Research has shown that venom samples from workers and queens of S. saevissima contain all four possible stereoisomers of 2-methyl-6-undecylpiperidine. researchgate.netscielo.br This means that in addition to the common (2R,6R) and (2R,6S) forms, the (2S,6S)-trans and (2S,6R)-cis enantiomers are also present. researchgate.netscielo.br This lack of enantioselectivity in S. saevissima contrasts with species like S. invicta, which primarily synthesize a single enantiomer for both the cis and trans forms. scielo.brscielo.br This distinction in stereoisomer profiles has been proposed as a potential chemical tool to differentiate between these sympatric species. scielo.brscielo.br

Table 2: Absolute Configurations of 2-Methyl-6-undecylpiperidine Stereoisomers

| Isomeric Form | Absolute Configuration | Common Occurrence | Notes |

| trans | (2R,6R) | Most Solenopsis species | The predominant trans enantiomer. mdpi.com |

| trans | (2S,6S) | Solenopsis saevissima | Enantiomer of the (2R,6R) form. researchgate.net |

| cis | (2R,6S) | Most Solenopsis species | The predominant cis enantiomer. mdpi.com |

| cis | (2S,6R) | Solenopsis saevissima | Enantiomer of the (2R,6S) form. researchgate.net |

Chromatographic Methods for Stereoisomer Separation and Quantification

The analysis and separation of the stereoisomers of 2-methyl-6-undecylpiperidine rely on various chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental method used for the identification and structural confirmation of these alkaloids in venom extracts. mdpi.comusda.gov

To separate the cis and trans diastereomers, silica gel column chromatography has been successfully employed. nih.govnih.govcolumn-chromatography.com This technique allows for the isolation of cis and trans alkaloid fractions from crude venom extracts, which can then be analyzed individually. nih.gov

For the separation of enantiomers, which have identical physical properties except for their interaction with polarized light, chiral chromatography is necessary. mdpi.comnih.gov Chiral capillary gas chromatography has been specifically developed as a protocol for determining the relative and absolute configurations of solenopsins. researchgate.net This method, standardized using synthetic racemic mixtures and isolated natural stereoisomers, was instrumental in discovering the presence of all four stereoisomers in Solenopsis saevissima. researchgate.netresearchgate.netscielo.br High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is another powerful technique for resolving enantiomers of chiral compounds. researchgate.netmdpi.com

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID)

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID) is a powerful technique for the enantioselective separation of volatile compounds. This method has been successfully applied to determine the relative and absolute configurations of solenopsin alkaloids, including 2-methyl-6-undecylpiperidine, found in sources such as fire ant venom researchgate.net.

The separation is achieved using a chiral stationary phase (CSP) within the gas chromatography column. These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment allowing for differential interaction with the enantiomers of the analyte. This differential interaction results in different retention times for each stereoisomer, enabling their separation and quantification by the flame ionization detector.

Research has shown that all four stereoisomers of 2-methyl-6-undecylpiperidine can be present in natural samples researchgate.netresearchgate.net. The successful separation of these isomers often relies on the careful selection of the chiral column and optimization of the chromatographic conditions, such as the temperature program and carrier gas flow rate.

In some cases, derivatization of the piperidine nitrogen is employed to enhance the chiral recognition and improve the separation efficiency. Trifluoroacetylation is a common derivatization technique used for this purpose. However, in complex mixtures containing both saturated and unsaturated alkaloids, this can sometimes lead to peak overlap. To address this, a preliminary separation step, such as silver nitrate-silica gel chromatography, may be required to isolate the saturated alkaloids before chiral GC-FID analysis researchgate.net.

The application of chiral GC-FID, standardized with synthetic racemic mixtures and isolated natural stereoisomers, has been instrumental in identifying the specific stereoisomeric composition of 2-methyl-6-undecylpiperidine in various biological samples researchgate.net.

Table 1: Identified Stereoisomers of 2-Methyl-6-undecylpiperidine

| Stereoisomer Configuration | Common Name/Isomer Type |

| (2R,6R)-2-methyl-6-undecylpiperidine | trans-isomer |

| (2S,6S)-2-methyl-6-undecylpiperidine | trans-isomer |

| (2R,6S)-2-methyl-6-undecylpiperidine | cis-isomer |

| (2S,6R)-2-methyl-6-undecylpiperidine | cis-isomer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural elucidation and isomer profiling of 2-methyl-6-undecylpiperidine. This technique couples the separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis of piperidine alkaloids, a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is used to separate the different components of a mixture based on their boiling points and polarities nih.gov. This allows for the separation of cis and trans diastereomers of 2-methyl-6-undecylpiperidine.

Following separation by the GC, the molecules are introduced into the mass spectrometer, where they are ionized, most commonly by electron impact (EI) at 70 eV nih.gov. The resulting molecular ions and their characteristic fragment ions are then detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound by comparing it to mass spectral libraries or the spectra of known synthetic standards nih.gov.

The mass spectrum of 2-methyl-6-undecylpiperidine is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the piperidine ring and the undecyl side chain. The fragmentation pattern provides valuable information for confirming the identity of the compound and distinguishing it from other alkaloids that may be present in a sample. While the mass spectra of diastereomers are often very similar, their different retention times on the GC column allow for their individual identification.

Table 2: General GC-MS Parameters and Expected Fragmentation for 2-Methyl-6-undecylpiperidine

| Parameter | Description |

| GC Column | Typically a nonpolar capillary column (e.g., RTX-5 MS). |

| Ionization Method | Electron Impact (EI) at 70 eV. |

| Molecular Ion (M+) | Expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C17H35N = 253.48 g/mol ). |

| Key Fragment Ions | Fragments resulting from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the methyl or undecyl group. Cleavage within the undecyl side chain is also expected. |

GC-MS analysis has been fundamental in the quantitative analysis of 2-methyl-6-undecylpiperidine and other related alkaloids in fire ant venom, contributing to a better understanding of the chemical ecology of these insects nih.govresearchgate.net.

Synthetic Methodologies and Derivative Chemistry

Total Synthesis Approaches to 2-Methyl-6-undecylpiperidine

The total synthesis of 2-methyl-6-undecylpiperidine has been achieved through several routes, primarily involving the construction of the core piperidine (B6355638) scaffold followed by the introduction of the requisite alkyl substituents. Key methodologies include the reduction of corresponding pyridine (B92270) precursors and the strategic use of Mannich-type reactions.

A common and effective strategy for the synthesis of 2,6-disubstituted piperidines, including 2-methyl-6-undecylpiperidine, involves the reduction of a suitably substituted pyridine ring. nih.gov This approach offers a straightforward pathway to the saturated heterocyclic system. The synthesis typically begins with a commercially available or readily prepared pyridine derivative bearing the methyl and undecyl groups at the 2 and 6 positions, respectively.

Recent advancements have focused on developing highly efficient and enantioselective hydrogenation methods. nih.govdicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-N-benzylpyridinium salts has emerged as a powerful tool for accessing enantioenriched 2-alkylpiperidines. nih.govdicp.ac.cn This method often utilizes chiral ligands, such as MeO-BoQPhos, to achieve high levels of enantioselectivity (up to 93:7 er). nih.govdicp.ac.cn The process involves the activation of the pyridine ring by forming a pyridinium (B92312) salt, which facilitates the subsequent hydrogenation under milder conditions. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov While this method has been demonstrated for various 2-alkylpyridines, its application to the specific synthesis of 2-methyl-6-undecylpiperidine would involve the initial synthesis of 2-methyl-6-undecylpyridine, which can be achieved through lithiation of picoline derivatives followed by alkylation. researchgate.net

Table 1: Key Features of Pyridine Reduction Methods for Piperidine Synthesis

| Feature | Description | References |

| Catalyst Systems | Iridium-based catalysts (e.g., with MeO-BoQPhos ligand) are highly effective for asymmetric hydrogenation. Rhodium catalysts have also been employed. | nih.govnih.govdicp.ac.cn |

| Substrate Activation | Activation of the pyridine ring, often by forming N-benzylpyridinium or N-acylimino-pyridinium ylides, is a common strategy to facilitate reduction. | nih.gov |

| Stereoselectivity | High levels of enantioselectivity can be achieved through the use of chiral ligands, providing access to specific stereoisomers of the target piperidine. | nih.govdicp.ac.cn |

| Reaction Conditions | Hydrogenation is typically carried out under pressure with a suitable solvent and catalyst system. Conditions can be optimized for specific substrates. | nih.gov |

The Mannich reaction and its variants represent a powerful C-C bond-forming strategy that has been successfully applied to the construction of the piperidine ring system. researchgate.netacs.org This reaction typically involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. researchgate.net In the context of 2,6-disubstituted piperidines, intramolecular Mannich-type reactions are particularly useful. nih.gov

A general and versatile approach involves a three-component vinylogous Mannich-type reaction (VMR). rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, can assemble multi-substituted chiral piperidines. rsc.org For example, the reaction of a 1,3-bis-trimethylsilylenol ether with an aldehyde and a chiral amine, such as α-methyl benzylamine, in the presence of a Lewis acid like Sn(OTf)₂, can lead to the formation of a cyclized dihydropyridinone intermediate. rsc.org This intermediate serves as a versatile precursor that can be further elaborated to access a variety of piperidine alkaloids, including those with the 2,6-disubstituted pattern. rsc.org Organocatalytic, enantioselective Mannich reactions have also been developed, offering another avenue to chiral piperidine derivatives. mun.ca

Table 2: Overview of Mannich-Type Reactions in Piperidine Synthesis

| Reaction Type | Key Features | Application in Synthesis | References |

| Classic Mannich Reaction | Involves an aldehyde, an amine (or ammonia), and a compound with an acidic proton. Forms a β-amino-carbonyl compound. | Fundamental for building the piperidine core. | researchgate.netacs.org |

| Intramolecular Mannich Reaction | A tethered aldehyde and amine react to form a cyclic product. Allows for the construction of the piperidine ring in a single step. | Synthesis of 2,6-trans-piperidines. | nih.gov |

| Vinylogous Mannich Reaction (VMR) | Utilizes a dienolate as a nucleophile, enabling the synthesis of more complex, substituted piperidines. | Stereoselective synthesis of chiral dihydropyridinone intermediates, which are precursors to piperidine alkaloids. | rsc.org |

| Organocatalytic Mannich Reaction | Employs small organic molecules as catalysts to achieve high enantioselectivity. | Synthesis of enantiomerically enriched β-amino ketones, which can be cyclized to form piperidinones. | mun.ca |

Synthesis of Analogs and Structural Modifications

The synthesis of analogs of 2-methyl-6-undecylpiperidine is crucial for structure-activity relationship (SAR) studies and for exploring the therapeutic potential of this class of compounds. Various synthetic techniques have been employed to modify the core structure, including the introduction of different functional groups and the synthesis of related unsaturated piperideine analogs.

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction. masterorganicchemistry.comyoutube.com This technique can be adapted to synthesize analogs of 2-methyl-6-undecylpiperidine where the undecyl chain is replaced by or incorporates an ether linkage. This modification can alter the lipophilicity and polarity of the molecule, potentially influencing its biological activity.

The synthesis would involve preparing a piperidine precursor with a terminal alcohol on the alkyl side chain at the 6-position. This alcohol can then be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comkhanacademy.org Subsequent reaction with an appropriate alkyl halide would yield the desired ether analog. The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide, with primary alkyl halides giving the best results to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com

A series of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines, which are unsaturated analogs of 2-methyl-6-alkylpiperidines, have been synthesized. nih.govmdpi.comnih.gov These compounds are also found in fire ant venom. mdpi.com The synthesis of these piperideine analogs often starts from glutaric acid and urea (B33335) to form glutarimide (B196013). mdpi.comnih.gov The glutarimide is then treated with a Grignard reagent (CH₃MgBr) followed by reduction with NaBH₃CN to introduce the methyl group and form 6-methyl-2-piperidinone. mdpi.com Subsequent N-protection, reaction with another Grignard reagent to introduce the alkyl chain, and deprotection/cyclization steps lead to the final 2-methyl-6-alkyl-Δ¹,⁶-piperideine products. mdpi.com This synthetic route allows for the variation of the alkyl chain at the 6-position, enabling the preparation of a library of analogs for biological evaluation. nih.gov

Table 3: Synthetic Scheme for 2-Methyl-6-alkyl-Δ¹,⁶-piperideines

| Step | Reactants | Product | References |

| 1 | Glutaric acid, Urea | Glutarimide | mdpi.comnih.gov |

| 2 | Glutarimide, CH₃MgBr, NaBH₃CN | 6-Methyl-2-piperidinone | mdpi.com |

| 3 | 6-Methyl-2-piperidinone, Boc₂O | N-Boc-6-methyl-2-piperidinone | mdpi.com |

| 4 | N-Boc-6-methyl-2-piperidinone, Alkyl-MgBr | N-Boc-aminoketone | mdpi.com |

| 5 | N-Boc-aminoketone, HCl | 2-Methyl-6-alkyl-Δ¹,⁶-piperideine | mdpi.com |

Chemical Confirmation of Natural Products with Synthetic Standards

The unambiguous structural elucidation of natural products relies heavily on the comparison of their spectroscopic and chromatographic data with those of authentic, synthetically prepared standards. medchemexpress.comnih.govtheclinivex.com This is particularly crucial for complex alkaloids like 2-methyl-6-undecylpiperidine and its related piperideine analogs, where multiple stereoisomers are possible.

Synthetic samples of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines have been instrumental in confirming the identity of the corresponding natural products isolated from the venom of Solenopsis invicta (the red imported fire ant). nih.govmdpi.com By comparing the gas chromatography-mass spectrometry (GC-MS) data, including retention times and mass spectra, of the synthetic compounds with those of the natural extracts, researchers can confidently identify the components of the venom. mdpi.comresearchgate.net For instance, the synthetic Δ¹,⁶-piperideines and the natural compounds in the cis-alkaloid fraction of S. invicta were found to have identical mass spectra and retention times. nih.govmdpi.com This chemical confirmation is a critical step in natural product chemistry, ensuring the accuracy of structural assignments and providing a reliable basis for further biological and pharmacological studies. nih.gov

Antimicrobial Research

Solenopsin (B1210030) and its related alkaloids exhibit a broad range of antimicrobial activities, which have been the subject of extensive research.

Synthetic fire ant venom alkaloids have demonstrated notable antibacterial properties, with a pronounced efficacy against Gram-positive bacteria. frontiersin.orguliege.be Studies have consistently shown that Gram-positive species are inhibited by lower concentrations of these compounds compared to Gram-negative bacteria. wikipedia.org

Among the tested alkaloids, trans-2-methyl-6-n-undecylpiperidine (solenopsin A) and other analogues with varying alkyl chain lengths have shown effectiveness. uliege.be Research indicates that the antibacterial activity against Gram-positive organisms tends to decrease as the length of the carbon side chain at the 6-position of the piperidine ring increases. wikipedia.org For example, the order of inhibition for some trans-isomers against Gram-positive bacteria was found to be C11 > C13 > C15. wikipedia.org Specific Gram-positive pathogens that are susceptible include Staphylococcus aureus, Streptococcus pneumoniae, and Clavibacter michiganensis. wikipedia.orgbrainfacts.org

Table 2: Susceptibility of Bacteria to Piperidine, 2-methyl-6-undecyl- and its Analogs

| Bacterial Type | Susceptibility | Examples of Susceptible Species |

|---|---|---|

| Gram-Positive | High | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Clavibacter michiganensis |

| Gram-Negative | Low | Escherichia coli, Pseudomonas aeruginosa |

Data compiled from Jouvenaz et al. (1972), Sullivan et al. (2009), and Fox & Lu (2023). uliege.bewikipedia.orgbrainfacts.org

The antimicrobial spectrum of solenopsins is not limited to bacteria; it also includes antifungal and anti-biofilm activities. reddit.comnih.gov These compounds have been shown to be effective against the pathogenic yeast Candida auris and protozoans like Trypanosoma cruzi. reddit.comscielo.br

A key aspect of their antimicrobial action is the ability to inhibit the formation of bacterial biofilms. nih.gov This has been observed in bacteria such as Pseudomonas fluorescens. nih.gov The mechanism behind this is thought to involve the disruption of quorum-sensing signaling, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation. reddit.com Solenopsin A, in particular, has been shown to interfere with quorum sensing in Pseudomonas aeruginosa.

The direct antimicrobial mechanism is believed to involve the disruption of the microbial cell membrane. nih.gov The amphipathic nature of the solenopsin molecule may allow it to alter the permeability of the plasma membrane, leading to the leakage of cellular contents and cell death. nih.gov

An in-depth examination of Piperidine, 2-methyl-6-undecyl-, also known as Solenopsin, reveals a compound with significant biological activities. This alkaloid, a primary toxic component of fire ant venom, has been the subject of various mechanistic studies to elucidate its effects on cellular and physiological processes. Research has particularly focused on its potential as an antiangiogenic and insecticidal agent.

Computational and Spectroscopic Studies

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry provides a powerful lens through which the three-dimensional structure and energetic landscape of 2-methyl-6-undecylpiperidine can be explored. These theoretical approaches offer insights that complement experimental data and guide further research.

Conformation Preferences and Energy Calculations

Energy calculations are crucial for determining the relative stabilities of different conformers. By employing molecular mechanics or quantum chemical methods, the potential energy surface of the molecule can be mapped out, identifying low-energy conformations that are likely to be populated at physiological temperatures. For 2-methyl-6-undecylpiperidine, the extended undecyl chain introduces a large number of rotatable bonds, leading to a complex conformational landscape. Computational studies would systematically explore the rotational space of this chain to identify the most probable spatial arrangements.

Application of Hartree-Fock Model and Basis Sets (e.g., 6-31G*)

Quantum chemical calculations, such as those based on the Hartree-Fock (HF) model, provide a more rigorous theoretical framework for understanding the electronic structure and properties of 2-methyl-6-undecylpiperidine. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational level of theory for predicting molecular geometries, energies, and other electronic properties.

The choice of basis set is critical in these calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G* basis set is a popular choice that offers a good balance between computational cost and accuracy. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals, while the asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for a more flexible description of the electron distribution, which is particularly important for accurately modeling the geometry and reactivity of cyclic systems like the piperidine (B6355638) ring. While specific studies on 2-methyl-6-undecylpiperidine are not extensively documented in public literature, the application of the RHF/6-31G(d) method to study substituted piperidines has shown that equatorial positioning of substituents is energetically favored over axial placement. researchgate.netosi.lv This principle would apply to the methyl and undecyl groups in 2-methyl-6-undecylpiperidine.

In Silico Prediction of Biological Targets and Activity Spectra

In silico methods have become indispensable tools in modern drug discovery and chemical biology for predicting the biological activities of compounds and identifying their potential molecular targets. These computational screening approaches can significantly expedite the research process by prioritizing compounds for experimental testing.

Identification of Potential Protein Targets (Enzymes, Receptors)

The unique structure of 2-methyl-6-undecylpiperidine suggests that it may interact with a variety of biological macromolecules. In silico target prediction algorithms utilize a range of approaches, including ligand-based and structure-based methods. Ligand-based methods compare the chemical features of the query molecule to those of known active compounds, while structure-based methods, such as molecular docking, simulate the binding of the molecule to the three-dimensional structures of potential protein targets.

Given its alkaloidal nature and long lipophilic chain, potential protein targets for 2-methyl-6-undecylpiperidine could include:

G-protein coupled receptors (GPCRs): The hydrophobic undecyl chain could anchor the molecule within the transmembrane domains of GPCRs, while the piperidine nitrogen could form ionic or hydrogen bond interactions.

Ion channels: The amphipathic nature of the molecule could allow it to interact with the lipid-protein interface of ion channels, potentially modulating their activity.

Enzymes: The piperidine ring could act as a scaffold to position the undecyl chain within the active site of certain enzymes, particularly those that process lipid substrates.

Prediction of Pharmacological Activity Profiles

Based on its structural similarity to other known bioactive piperidine alkaloids, computational models can predict a spectrum of potential pharmacological activities for 2-methyl-6-undecylpiperidine. Software programs that utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms can analyze the molecule's structural fragments and physicochemical properties to forecast its likely biological effects.

Potential predicted activities could encompass antimicrobial, anti-inflammatory, and neuroactive properties, which are commonly associated with piperidine alkaloids. These predictions serve as valuable hypotheses that can be tested through targeted biological assays.

Advanced Spectroscopic Characterization (excluding basic identification data)

While basic spectroscopic techniques like ¹H and ¹³C NMR and mass spectrometry are essential for structural elucidation, advanced spectroscopic methods can provide deeper insights into the subtle structural and dynamic features of 2-methyl-6-undecylpiperidine.

Table 1: Advanced Spectroscopic Techniques and Their Potential Applications for 2-Methyl-6-undecylpiperidine

| Spectroscopic Technique | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Provides detailed information about the connectivity of atoms within the molecule, confirming the structure of the piperidine ring and the attachment of the methyl and undecyl substituents. It can also aid in determining the relative stereochemistry of the substituents. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Reveals through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution, including the orientation of the substituents on the piperidine ring. |

| Vibrational Circular Dichroism (VCD) | Offers information about the absolute configuration (stereochemistry) of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. |

| Raman Spectroscopy | Complements infrared spectroscopy by providing information about molecular vibrations. It can be particularly useful for studying the conformational properties of the long alkyl chain. |

These advanced techniques, often used in combination with computational modeling, allow for a comprehensive characterization of the structural and stereochemical nuances of 2-methyl-6-undecylpiperidine, which are fundamental to understanding its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 2-methyl-6-undecylpiperidine molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed. While publicly available, fully assigned spectral data is limited, the expected NMR signatures can be reliably predicted based on the known structure and extensive databases of similar chemical entities. nih.govnih.govpreprints.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-methyl-6-undecylpiperidine, distinct signals are expected for the protons on the piperidine ring, the methyl group, and the long undecyl side chain. The protons attached to the carbons adjacent to the nitrogen atom (C2 and C6) would appear as multiplets in the downfield region (typically δ 2.5-3.0 ppm) due to the deshielding effect of the electronegative nitrogen. The proton on C2 would be further split by the adjacent methyl protons and the ring protons, while the C6 proton would be split by the protons on the first methylene (B1212753) group of the undecyl chain and the ring protons. The methyl group protons at the C2 position would likely appear as a doublet around δ 1.0-1.2 ppm. The numerous methylene (CH₂) groups of the undecyl chain would produce a large, complex multiplet in the upfield region (δ 1.2-1.6 ppm), with the terminal methyl group of the undecyl chain appearing as a distinct triplet around δ 0.9 ppm. preprints.orgresearchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For the trans-isomer of 2-methyl-6-undecylpiperidine, 17 distinct signals would be anticipated. The carbons of the piperidine ring (C2-C6) are expected in the δ 25-60 ppm range. Specifically, C2 and C6, being directly bonded to the nitrogen, would be the most downfield of the ring carbons. The C2-methyl carbon would resonate at a characteristic upfield position (around δ 20-25 ppm). The carbons of the long undecyl chain would appear as a series of signals between approximately δ 14 ppm (for the terminal methyl group) and δ 38 ppm. nih.govresearchgate.net The precise chemical shifts are influenced by the stereochemistry (cis vs. trans) of the substituents on the piperidine ring.

A summary of the expected chemical shifts is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for trans-2-methyl-6-undecylpiperidine

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH -2 (ring) | ~2.5 - 2.8 (m) | ~55 - 60 |

| CH -6 (ring) | ~2.5 - 2.8 (m) | ~58 - 63 |

| C2-CH ₃ | ~1.0 - 1.2 (d) | ~20 - 25 |

| Ring CH ₂ (C3, C4, C5) | ~1.3 - 1.8 (m) | ~25 - 40 |

| Undecyl CH ₂ (α to ring) | ~1.2 - 1.5 (m) | ~35 - 38 |

| Undecyl (CH ₂)₉ | ~1.2 - 1.4 (br m) | ~22 - 32 |

| Undecyl CH ₃ | ~0.9 (t) | ~14 |

| N-H | ~1.5 - 2.5 (br s) | N/A |

Note: Predicted values are based on general principles and data for analogous structures. preprints.orgresearchgate.netresearchgate.net (d=doublet, t=triplet, m=multiplet, br=broad)

Mass Spectrometry (MS) for Fragmentation Patterns and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 2-methyl-6-undecylpiperidine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its detection and identification, particularly in complex mixtures like insect venoms. nih.govwikipedia.org

Upon electron ionization (EI), the 2-methyl-6-undecylpiperidine molecule (with a molecular weight of 253.47 g/mol ) forms a molecular ion ([M]⁺) which would be detected at a mass-to-charge ratio (m/z) of 253. nih.gov This molecular ion is often unstable and undergoes characteristic fragmentation.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. scielo.org.mx This process leads to the formation of a stable, nitrogen-containing cation. For 2-methyl-6-undecylpiperidine, two main α-cleavage events are possible:

Loss of the undecyl radical (•C₁₁H₂₃): Cleavage of the bond between the piperidine ring (at C6) and the undecyl chain is the most favorable fragmentation. This is because it results in the loss of the largest possible alkyl radical, a thermodynamically favored process. This fragmentation generates a highly abundant fragment ion with m/z 98. This ion corresponds to the 2-methyl-piperidine cation and is often the base peak (the most intense peak) in the mass spectrum.

Loss of the methyl radical (•CH₃): Cleavage of the bond between the piperidine ring (at C2) and the methyl group results in a fragment ion at m/z 238 ([M-15]⁺). This peak is typically of lower intensity compared to the m/z 98 peak.

Further fragmentation of the undecyl chain itself can lead to a series of smaller peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long alkyl chains.

Interactive Data Table: Key Mass Spectrometry Fragments for 2-methyl-6-undecylpiperidine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 253 | [C₁₇H₃₅N]⁺ | Molecular Ion ([M]⁺) | Confirms Molecular Weight |

| 238 | [M - CH₃]⁺ | α-cleavage: Loss of methyl radical | Characteristic fragment |

| 98 | [M - C₁₁H₂₃]⁺ | α-cleavage: Loss of undecyl radical | Base Peak, highly diagnostic |

This predictable fragmentation provides a definitive fingerprint for the identification of 2-methyl-6-undecylpiperidine and its distinction from other related alkaloids. nih.govwikipedia.orgscielo.org.mx

Ecological and Chemo Taxonomic Research

Role as Semiochemicals in Insect Communication

Piperidine (B6355638) alkaloids, including 2-methyl-6-undecylpiperidine, serve as crucial semiochemicals in the complex communication systems of insects, particularly ants. nih.govplantprotection.plnih.gov These chemical messengers are involved in various behaviors essential for colony survival and function. nih.govresearchgate.net Venom alkaloids, for instance, can act as kairomones, which are chemical signals that benefit the receiver of a different species, such as phorid flies that use them to locate their ant hosts. mdpi.comnih.gov Furthermore, some pheromones in fire ants have been linked to the poison gland, where these alkaloids are produced. nih.govmdpi.com The intricate chemical language of ants relies heavily on such compounds to coordinate social activities. researchgate.net

Chemotaxonomic Applications in Solenopsis Species Differentiation

The chemical composition of venom alkaloids has proven to be a valuable tool in the field of chemotaxonomy, particularly for distinguishing between different species of Solenopsis (fire ants), which can be morphologically very similar. biorxiv.orgscielo.br

Each species of fire ant tends to have a unique and characteristic profile of piperidine alkaloids in its venom. mdpi.com For example, the venom of Solenopsis invicta workers is dominated by alkaloids with C13 and C15 side chains, while Solenopsis richteri workers have a higher proportion of alkaloids with C11 and C13 side chains. mdpi.com The native fire ant species Solenopsis geminata is known to produce primarily cis- and trans-2-methyl-6-undecylpiperidine. researchgate.netnih.govresearchgate.net These distinct alkaloid signatures allow researchers to identify species and even hybrids based on chemical analysis of their venom. nih.govmdpi.com The study of these profiles has been instrumental in understanding the distribution and hybridization of fire ant species. biorxiv.org

Table 1: Dominant Piperidine Alkaloids in the Venom of Different Solenopsis Species Workers

| Species | Dominant Alkaloid Side Chains | Key Alkaloids |

| Solenopsis invicta | C13, C15 | trans-2-methyl-6-tridecylpiperidine, trans-2-methyl-6-pentadecylpiperidine |

| Solenopsis richteri | C11, C13 | trans-2-methyl-6-undecylpiperidine, trans-2-methyl-6-tridecylpiperidine |

| Solenopsis geminata | C11 | cis- and trans-2-methyl-6-undecylpiperidine |

| Solenopsis xyloni | C11 | cis- and trans-2-methyl-6-undecylpiperidine |

The ratio of stereoisomers, specifically the cis and trans isomers of 2,6-dialkylpiperidines, serves as a further refined diagnostic marker for species differentiation. For instance, the ratio of cis- to trans-2-methyl-6-undecylpiperidine can be used to distinguish between Solenopsis geminata and Solenopsis xyloni. researchgate.netnih.govflvc.org In S. geminata, this ratio is approximately 1.5:1, whereas in S. xyloni it is about 3.97:1. flvc.orgbioone.org Furthermore, the absolute configuration of these stereoisomers can be a powerful tool. Most Solenopsis species produce the (2R,6S) form for the cis isomer and the (2R,6R) form for the trans isomer. nih.gov However, the Brazilian fire ant Solenopsis saevissima is unique in that it produces all four possible stereoisomers, a characteristic that can be used to differentiate it from sympatric Solenopsis species. nih.govscielo.br

Table 2: cis/trans Ratios of 2-methyl-6-undecylpiperidine in Solenopsis Species

| Species | cis to trans Ratio |

| Solenopsis geminata | 1.5:1 |

| Solenopsis xyloni | 3.97:1 |

Interactions with Other Organisms: Examples from Chemical Ecology

The ecological impact of 2-methyl-6-undecylpiperidine and related alkaloids extends beyond the confines of the ant colony, influencing interactions with a variety of other organisms.

The piperidine alkaloids found in ant venom, including 2-methyl-6-undecylpiperidine, have been shown to have repellent properties against other insects. nih.govelectronicsandbooks.com These compounds can deter foraging workers of other ant species from food sources. nih.gov Interestingly, the effectiveness of this repellency can vary depending on the specific alkaloid and its stereochemistry, with cis isomers generally being more potent deterrents than trans isomers. nih.gov This repellent action is a crucial component of the defensive strategy of fire ants, helping them to secure resources and maintain their ecological niche. nih.govelectronicsandbooks.com

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

A significant area of advancement lies in the use of asymmetric catalysis . These methods employ chiral catalysts to control the three-dimensional arrangement of the final molecule, a critical factor as the biological activity of piperidine (B6355638) alkaloids is often dependent on their specific stereochemistry. For instance, researchers have successfully utilized ruthenium-catalyzed asymmetric reductive amination to construct the chiral piperidine ring with high precision.

Another promising frontier is the development of bio-inspired synthetic strategies . These approaches aim to mimic the natural biosynthetic pathways observed in fire ants, which are believed to involve enzymes such as transaminases and imino reductases. researchgate.net By harnessing similar enzymatic cascades in the laboratory, scientists hope to achieve highly efficient and environmentally friendly syntheses. researchgate.net

Future research in this domain is likely to concentrate on:

Atom-economical reactions that maximize the incorporation of starting materials into the final product, minimizing waste.

Scalable synthesis to produce larger quantities of the compound for extensive biological testing and potential therapeutic development.

The application of flow chemistry , where reactions are performed in continuous-flow reactors, offering enhanced safety, consistency, and scalability.

Design and Synthesis of Advanced Analogs for Targeted Biological Investigations

The natural solenopsin (B1210030) molecule serves as a valuable template for the design and creation of novel analogs with potentially enhanced or more specific biological effects. By systematically altering the chemical structure, researchers can investigate the structure-activity relationships (SAR) that dictate the compound's interactions with biological targets.

Key areas of structural modification include:

Alteration of the alkyl side chain : The length and branching of the undecyl group have been shown to be critical for the compound's cytotoxic and antimicrobial activities.

Modification of the piperidine ring : Introducing different functional groups, such as hydroxyl groups, can significantly impact the molecule's biological properties, including its anti-angiogenic effects.

Stereochemistry : The spatial arrangement of the methyl and undecyl groups on the piperidine ring (cis or trans) influences the compound's biological activity. nih.gov

Researchers have synthesized a variety of solenopsin analogs to probe their therapeutic potential. For example, studies have demonstrated that certain synthetic analogs exhibit potent anti-proliferative effects against various cancer cell lines. nih.govvascularcell.com The design of these analogs is often guided by computational modeling and a deep understanding of the target biological pathways.

A significant finding is the structural similarity of solenopsin to ceramides, which are important signaling molecules in cells. nih.govvascularcell.com This has led to the design and synthesis of solenopsin analogs that mimic ceramide activity, showing promise in inhibiting cancer cell growth. nih.govvascularcell.com

Table 1: Selected Synthetic Analogs of Piperidine, 2-methyl-6-undecyl- and their Investigated Activities

| Analog | Investigated Biological Activity | Reference |

| (+)-Solenopsin A and (-)-Solenopsin A | Anti-proliferative effects on melanoma and angiosarcoma cells | nih.gov |

| cis and trans Solenopsin Analogs | Reduction of mitochondrial oxygen consumption, increase in reactive oxygen species | nih.gov |

| Hydroxylated Solenopsin Analogs | Anti-angiogenic activity | nih.gov |

| Various 2-alkyl-6-methylpiperidine derivatives | Structure-activity relationship in inhibiting SVR endothelial cell proliferation | nih.gov |

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

While the broad biological effects of 2-methyl-6-undecylpiperidine are well-established, a precise understanding of its molecular mechanisms of action is a key area of ongoing research. Scientists are working to identify the specific cellular and molecular targets that mediate its diverse activities.

One of the primary mechanisms of action is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . nih.govvascularcell.comnih.govwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Solenopsin and its analogs have been shown to inhibit this pathway, contributing to their anti-angiogenic and anti-cancer properties. nih.govwikipedia.org Specifically, solenopsin has been found to inhibit the activation of PDK1 in lipid rafts, similar to the action of ceramide. nih.govvascularcell.comresearchgate.net

Another identified molecular target is neuronal nitric oxide synthase (nNOS) . wikipedia.orgnih.gov Isosolenopsin A, a stereoisomer of solenopsin, has been shown to be a potent and selective inhibitor of nNOS in a manner that is non-competitive with L-arginine. nih.gov This finding suggests potential applications in neurological conditions where nNOS activity is implicated.

Furthermore, the antimicrobial activity of solenopsin is thought to stem from its ability to disrupt bacterial cell membranes and interfere with processes like quorum sensing . wikipedia.orgoup.com By inhibiting quorum sensing in bacteria such as Pseudomonas aeruginosa, solenopsin can prevent the formation of biofilms, which are communities of bacteria that are often resistant to antibiotics. oup.com

Future research will likely employ advanced techniques such as proteomics, metabolomics, and structural biology to further elucidate the molecular interactions of this fascinating alkaloid.

Applications in Chemical Ecology and Pest Management Strategies

The natural role of 2-methyl-6-undecylpiperidine in fire ant venom as a potent insecticide and a tool for chemical communication provides a strong foundation for its application in agriculture and pest management. researchgate.netmdpi.comnih.govmdpi.com

As a natural insecticide , solenopsin and its synthetic analogs offer a promising alternative to conventional pesticides. mdpi.comnih.gov Their unique mode of action could be particularly valuable in combating insect populations that have developed resistance to existing chemical treatments. Research has shown that the insecticidal activity of some analogs is dependent on the length of the alkyl side chain. nih.gov

In the realm of chemical ecology , these alkaloids play a crucial role in the competitive interactions between fire ants and other insect species. nih.gov They can act as repellents against competing ant species. nih.gov Understanding these chemical cues can lead to the development of innovative and species-specific pest control strategies, such as more effective baits and traps.

The antimicrobial properties of solenopsin also present opportunities for developing novel agrochemicals . Studies have demonstrated its effectiveness against various plant pathogens, suggesting its potential use in protecting crops from diseases. nih.govnih.gov Furthermore, its ability to inhibit biofilm formation could be harnessed to prevent the colonization of surfaces by harmful microorganisms in agricultural settings. frontiersin.orgnih.gov

The exploration of fire ant venom alkaloids for pest management is an active area of research, with the potential to yield environmentally friendlier and more sustainable solutions for agriculture. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-6-undecyl-piperidine derivatives for reproducible yields?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) and structural confirmation via spectroscopic techniques. For example, intramolecular acyl transfer processes under mild debenzylation conditions (e.g., HCOONH4/Pd/C) can improve efficiency and reduce side reactions . Key steps include:

- Spectroscopic Validation: Use -NMR and -NMR to confirm regioselectivity and stereochemistry.

- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and optimize reaction time.

- Yield Optimization: Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C, Ni) to enhance atom economy.

Q. What spectroscopic methods are most reliable for characterizing the spatial conformation of 2-methyl-6-undecyl-piperidine?

Methodological Answer: Advanced NMR techniques and X-ray crystallography are critical:

- Dynamic NMR (DNMR): Resolves conformational equilibria in piperidine rings by analyzing coalescence temperatures .

- X-Ray Crystallography: Provides unambiguous spatial assignments for substituents (e.g., methyl and undecyl groups) .

- IR/Raman Spectroscopy: Identifies hydrogen-bonding interactions and torsional strain in the piperidine ring .

Key Consideration: For flexible derivatives, computational geometry optimization (DFT) should precede experimental analysis to predict dominant conformers .

Advanced Research Questions

Q. How can contradictions between QSAR-predicted and experimentally observed bioactivity of 2-methyl-6-undecyl-piperidine derivatives be resolved?

Methodological Answer: Discrepancies often arise from inadequate descriptor selection or dataset limitations. Mitigation strategies include:

- Descriptor Refinement: Incorporate 3D molecular descriptors (e.g., steric/electronic parameters) using ADMET Predictor™ or MedChem Designer™ .

- Validation Protocols: Perform leave-one-out (LOO) cross-validation and external validation with structurally diverse analogs .

- Experimental Follow-Up: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinities .

Q. What computational strategies effectively predict the pKa and pharmacokinetic properties of 2-methyl-6-undecyl-piperidine derivatives?

Methodological Answer: Combine quantum mechanics (QM) and machine learning (ML):

- QM Calculations: Use Gaussian09 with the SMD solvation model to estimate aqueous pKa values .

- ML Models: Train on datasets from PubChem or ChEMBL to predict logP, bioavailability, and CYP450 interactions .

- ADMET Profiling: Leverage SwissADME or ADMET Predictor™ for intestinal permeability and blood-brain barrier penetration .

Case Study: For piperidine analogs, DFT-derived Mulliken charges correlate with experimental pKa (R² = 0.92) .

Q. How can researchers address discrepancies between in vitro and in silico toxicity profiles of 2-methyl-6-undecyl-piperidine derivatives?

Methodological Answer: Systematic validation is required:

- In Vitro Assays: Use HepG2 cells for hepatotoxicity screening and hERG inhibition assays for cardiac risk .

- Metabolite Identification: Perform LC-MS/MS to detect reactive intermediates not modeled in silico .

- Multi-Omics Integration: Combine transcriptomics and proteomics data to identify off-target effects .

Critical Step: Cross-reference PASS (Prediction of Activity Spectra for Substances) predictions with experimental dose-response curves to refine toxicity thresholds .

Q. What strategies enhance the membrane permeability of 2-methyl-6-undecyl-piperidine-based drug candidates?

Methodological Answer: Optimize lipophilicity and hydrogen-bonding capacity:

- logP Modulation: Introduce polar groups (e.g., hydroxyl, amine) without exceeding logP > 5 .

- Prodrug Design: Mask charged groups (e.g., phosphate esters) to improve passive diffusion .

- PAMPA Assays: Quantify permeability using artificial membranes and compare to Caco-2 cell models .

Q. How can conformational mobility in 2-methyl-6-undecyl-piperidine derivatives impact biological activity?

Methodological Answer: Conformational flexibility influences target binding and metabolic stability:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .

- Free Energy Perturbation (FEP): Calculate ΔΔG for conformational changes affecting binding affinity .

- Cryo-EM: Resolve ligand-bound structures of targets (e.g., GPCRs) to guide rigid analog design .

Note: Derivatives with restricted mobility (e.g., spiro-piperidines) often exhibit improved selectivity .

Q. Guidelines for Rigorous Research Design

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework: Define Population (compound class), Intervention (synthetic/modification method), Comparison (existing analogs), and Outcome (e.g., IC50 improvement) .

- Data Transparency: Include raw spectral data, computational input files, and negative results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.